A Comprehensive Technical Guide to N-(4-aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to N-(4-aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Applications
Introduction: Defining the Structure and Nomenclature
N-(4-aminophenyl)-2-phenylacetamide is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure uniquely combines a 2-phenylacetamide moiety with a p-phenylenediamine core. This arrangement offers multiple reactive sites, positioning it as a valuable intermediate for the synthesis of more complex molecular architectures, including heterocyclic systems. The phenylacetamide group is a known pharmacophore present in various therapeutic agents, while the 1,4-diaminobenzene portion is a common building block in the synthesis of dyes, polymers, and pharmaceuticals.[1][2] This guide provides an in-depth analysis of its chemical identity, properties, a robust synthesis protocol, and potential applications for research and drug development professionals.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is N-(4-aminophenyl)-2-phenylacetamide . Due to its specific isomeric and functional group arrangement, it may also be referred to by several synonyms:
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4-Amino-N-(phenylacetyl)aniline
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p-(Phenylacetylamino)aniline
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N1-(Phenylacetyl)-1,4-benzenediamine
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2-Phenyl-N-(4-aminophenyl)acetamide
It is crucial to distinguish this compound from its isomers, such as N-(2-aminophenyl)-2-phenylacetamide and N-(3-aminophenyl)-2-phenylacetamide, where the positions of the amino and acetamido groups on the aniline ring differ, leading to distinct chemical properties and reactivity.[3]
Physicochemical and Spectroscopic Properties
While extensive experimental data for N-(4-aminophenyl)-2-phenylacetamide is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.
| Property | Predicted/Estimated Value | Reference/Basis |
| Molecular Formula | C₁₄H₁₄N₂O | - |
| Molecular Weight | 226.28 g/mol | - |
| Appearance | Expected to be an off-white to light brown crystalline solid | Based on similar compounds like 4-Aminoacetanilide.[4] |
| Melting Point | Not experimentally determined; expected to be >150 °C | Inferred from related structures like N-phenylacetamide (113-115 °C).[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | General characteristic of aromatic amides. |
| Predicted logP | ~2.5 | Computational prediction. |
| CAS Number | 19833-99-5 | Not widely cited, requires verification in specific databases. |
Spectroscopic Profile
For structural elucidation and purity assessment, the following spectroscopic signatures are anticipated:
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¹H NMR: The proton NMR spectrum is expected to display characteristic signals for the aromatic protons on both phenyl rings (typically in the δ 6.5-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, and distinct signals for the amide (-NH-) and primary amine (-NH₂) protons.[1]
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¹³C NMR: The carbon NMR spectrum should confirm the presence of 14 unique carbon atoms, including a characteristic peak for the amide carbonyl carbon around 170 ppm, along with signals for the aromatic and aliphatic carbons.[1]
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Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₁₄N₂O.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic rings.
Synthesis Protocol: A Self-Validating Approach
The most direct and efficient synthesis of N-(4-aminophenyl)-2-phenylacetamide is achieved through the selective acylation of p-phenylenediamine with phenylacetyl chloride. The key challenge in this synthesis is controlling the stoichiometry to favor mono-acylation and prevent the formation of the di-acylated byproduct.
Causality Behind Experimental Choices
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Choice of Reactants: p-Phenylenediamine serves as the nucleophile, and phenylacetyl chloride is the electrophilic acylating agent.
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Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to dissolve the reactants without participating in the reaction.
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Base: A mild, non-nucleophilic base such as triethylamine (Et₃N) or pyridine is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[1]
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Temperature Control: The reaction is exothermic; therefore, initial addition of the acyl chloride is performed at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.[6]
Step-by-Step Experimental Methodology
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Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
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Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (0.95 equivalents to favor mono-acylation) in anhydrous dichloromethane dropwise over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[1]
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Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(4-aminophenyl)-2-phenylacetamide.[1]
Synthesis and Purification Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(4-aminophenyl)-2-phenylacetamide.
Applications in Drug Development and Materials Science
While N-(4-aminophenyl)-2-phenylacetamide itself may not be a final drug product, its structural motifs are prevalent in pharmacologically active compounds, making it a valuable scaffold for drug discovery.
Intermediate for Heterocyclic Synthesis
The presence of both an amino and an amide group allows for cyclization reactions to form various heterocyclic systems. These scaffolds are central to many drug classes. For instance, related N-(2-aminophenyl)acetamides are precursors to benzimidazoles and benzodiazepines, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6]
Potential as a Pharmacophore
The broader class of phenylacetamide derivatives has demonstrated diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The title compound can serve as a starting point for developing new chemical entities with potential therapeutic applications. The free amino group provides a reactive handle for further chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening.[1]
Role in Polymer and Dye Synthesis
The p-phenylenediamine core is a well-established component in the synthesis of high-performance polymers and azo dyes. The introduction of the phenylacetamide group can modify the properties of these materials, potentially leading to novel applications.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling N-(4-aminophenyl)-2-phenylacetamide and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If in eyes, rinse cautiously with water for several minutes.[7]
Conclusion
N-(4-aminophenyl)-2-phenylacetamide is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is achievable through a controlled acylation reaction, and its bifunctional nature allows for a wide range of subsequent chemical transformations. This guide provides a foundational understanding for researchers and scientists looking to explore the chemistry and applications of this versatile compound.
References
- A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. (n.d.). Benchchem.
- Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025). ResearchGate.
- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
- N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate. (n.d.). Benchchem.
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4-Aminoacetanilide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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4-Aminoacetanilide. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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N-Phenylacetamide. (n.d.). ChemBK. Retrieved January 28, 2026, from [Link]
- Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide. (n.d.). Benchchem.
